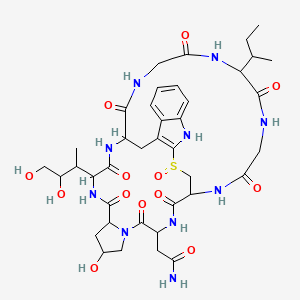

Amaninamide

描述

属性

分子式 |

C39H54N10O13S |

|---|---|

分子量 |

903 g/mol |

IUPAC 名称 |

2-[34-butan-2-yl-13-(3,4-dihydroxybutan-2-yl)-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C39H54N10O13S/c1-4-17(2)31-36(59)42-12-29(54)43-25-16-63(62)38-21(20-7-5-6-8-22(20)46-38)10-23(33(56)41-13-30(55)47-31)44-37(60)32(18(3)27(52)15-50)48-35(58)26-9-19(51)14-49(26)39(61)24(11-28(40)53)45-34(25)57/h5-8,17-19,23-27,31-32,46,50-52H,4,9-16H2,1-3H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58) |

InChI 键 |

BOHCOUQZNDPURZ-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=CC=CC=C5N3 |

同义词 |

amaninamide |

产品来源 |

United States |

Molecular Architecture and Structural Biology of Amaninamide

Peptidic Framework: Bicyclic Octapeptide Topology

The foundational structure of amaninamide is a cyclic peptide composed of eight amino acid residues. wikipedia.orgresearchgate.net This primary ring, formed by standard peptide bonds linking the amino and carboxyl groups of adjacent amino acids, constitutes the first cyclic structure (a macrolactam). researchgate.netnih.gov

The defining feature of the amatoxin family, including this compound, is a second internal loop. This is not formed by a peptide bond but by a unique covalent cross-link between the side chains of the tryptophan (Trp) and cysteine (Cys) residues. wikipedia.orgnih.gov This transannular bridge creates a rigid, bicyclic "handle-like" topology that is essential for its toxic function. researchgate.netnih.gov This bicyclic framework consists of the main macrolactam ring and the smaller ring created by the tryptathionine bridge. researchgate.netresearchgate.net

Key Amino Acid Residues and Modified Structures

| Residue Position | Amino Acid | Modification |

| 1 | Asparagine (Asn) | - |

| 2 | Proline (Pro) | 4-trans-L-hydroxyproline (Hyp) |

| 3 | Isoleucine (Ile) | (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle) |

| 4 | Tryptophan (Trp) | Part of tryptathionine bridge; lacks 6'-hydroxyl group |

| 5 | Glycine (Gly) | - |

| 6 | Isoleucine (Ile) | - |

| 7 | Glycine (Gly) | - |

| 8 | Cysteine (Cys) | Part of tryptathionine bridge with (R)-sulfoxide |

At position 3, this compound features the highly unusual amino acid (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle). researchgate.netnih.gov The synthesis of this specific stereoisomer is a significant challenge in the total synthesis of amatoxins. nih.govchemrxiv.orgnih.gov The presence and specific stereochemistry of the hydroxyl groups on this residue are considered critical for the toxin's potent inhibitory activity. nih.govnih.gov For instance, the configuration of the γ-hydroxyl group is a key determinant of maximal toxicity. nih.gov

A key distinguishing feature of this compound compared to the most well-known amatoxin, α-amanitin, is the nature of its tryptophan residue at position 4. While α-amanitin contains a 6'-hydroxytryptophan, this compound lacks this hydroxyl group on the indole (B1671886) ring. wikipedia.orgnih.gov This structural difference alters its ultraviolet (UV) absorption spectrum but does not significantly reduce its toxicity. wikipedia.org The absence of this hydroxyl group makes this compound and its analogues more accessible for chemical synthesis compared to other amatoxins. nih.gov

The proline residue at position 2 is modified to trans-4-hydroxyproline (Hyp). wikipedia.orgresearchgate.net This hydroxylation is a common post-translational modification in peptides and proteins and contributes to the structural rigidity of the this compound scaffold.

Transannular Tryptathionine Bridge and Sulfoxide (B87167) Stereochemistry

The bicyclic nature of this compound is established by a tryptathionine bridge, a thioether linkage formed between the indole ring of tryptophan at position 4 and the sulfur atom of cysteine at position 8. nih.govubc.ca This cross-link is a hallmark of both amatoxins and the related phallotoxins. nih.gov

Furthermore, the sulfur atom in this bridge is oxidized to a sulfoxide. researchgate.net The stereochemistry of this sulfoxide is specific, existing in the (R)-configuration in naturally occurring amatoxins. researchgate.netnih.gov This specific three-dimensional arrangement of the tryptathionine-(R)-sulfoxide cross-link is crucial for maintaining the rigid conformation required for biological activity. researchgate.net

Conformational Analysis and Dynamics

Recent research has revealed that the synthesis of this compound analogues can lead to the formation of stable conformational isomers, termed "ansamers". nih.govchemrxiv.org These isomers arise from the orientation of the tryptathionine bridge, which can be positioned either "above" (P-ansamer, as found in nature) or "below" (M-ansamer) the main octapeptide ring. nih.govchemrxiv.org These two forms are not easily interconvertible due to the steric hindrance of passing the bulky indole group through the macrocycle. chemrxiv.org These ansamers exhibit distinct physicochemical properties, including different circular dichroism (CD) spectra and NMR chemical shifts, confirming they are distinct, stable conformers. researchgate.netresearchgate.netchemrxiv.org

| Property | P-ansamer (Natural Isomer) | M-ansamer (Non-natural Isomer) |

| Bridge Orientation | Tryptathionine bridge is "above" the macrolactam ring | Tryptathionine bridge is "below" the macrolactam ring |

| CD Spectrum | Positive Cotton effect between 210-230 nm | Negative Cotton effect at the same wavelengths |

| UV Absorbance Max | ~293 nm | ~289 nm |

| Stability | Conformationally stable | Conformationally stable |

Mechanism of Action: Inhibition of Eukaryotic Rna Polymerase Ii

Molecular Target Identification: RNA Polymerase II (RNAP II)

The primary molecular target of Amaninamide and all other amatoxins is DNA-directed RNA polymerase II. wikipedia.orgscispace.comt3db.ca This enzyme is responsible for transcribing the genetic information from DNA into messenger RNA (mRNA), as well as microRNA (miRNA) and small nuclear RNA (snRNA). medchemexpress.comt3db.catargetmol.com The synthesis of mRNA is the essential first step in the production of all cellular proteins. uni-muenchen.depatsnap.com By specifically targeting RNAP II, this compound effectively halts the expression of all protein-coding genes. patsnap.comresearchgate.net It is important to note that other eukaryotic RNA polymerases are affected differently; RNA Polymerase I is insensitive to amatoxins, while RNA Polymerase III is only moderately sensitive at much higher concentrations. wikipedia.orguni-muenchen.dewikipedia.org This high degree of specificity for RNAP II has made amatoxins, like the closely related α-amanitin, invaluable tools in molecular biology for studying gene expression and transcriptional regulation. patsnap.comrsc.org

Binding Affinity and Specificity with RNAP II

This compound binds to RNA Polymerase II with exceptionally high affinity and specificity. rsc.orgepo.org While specific kinetic data for this compound is not as prevalent as for its well-studied analog, α-amanitin, the binding mechanism is conserved across the amatoxin family. The affinity of these toxins for RNAP II varies between organisms. For instance, RNAP II from yeast (Saccharomyces cerevisiae) binds α-amanitin with a micromolar affinity. nih.govresearchgate.net In contrast, metazoan enzymes, including those in mammals, exhibit a much stronger interaction, binding the toxin with nanomolar affinity. rsc.orgnih.gov This difference, which can be up to 3000-fold higher in mammals compared to yeast, is due to additional contacts formed between the toxin and metazoan-specific residues in the binding pocket. nih.gov The dissociation constant (Ki) for α-amanitin with mammalian Pol II is approximately 3 nM. uni-muenchen.de This tight and selective binding is responsible for the potent inhibitory effect of the toxin. rsc.orgepo.org

| Organism Group | RNA Polymerase II Binding Affinity (for α-amanitin) | Reference |

|---|---|---|

| Yeast (e.g., S. cerevisiae) | Micromolar (μM) range | nih.gov |

| Metazoans (e.g., Mammals) | Nanomolar (nM) range | nih.gov |

**3.3. Molecular Basis of RNAP II Inhibition

The inhibitory action of this compound is a direct consequence of its physical interaction with the RNAP II enzyme complex, which obstructs the mechanical process of transcription.

Crystallographic studies of RNAP II complexed with α-amanitin reveal that the toxin binds in a deep cavity within the enzyme, directly beneath a crucial and flexible structural element known as the bridge helix. wikipedia.orgnih.govresearchgate.net This alpha-helix extends across the main cleft of the polymerase and its movement is essential for the translocation of the enzyme along the DNA template. wikipedia.orgnih.gov By binding in this pocket, this compound acts like a wedge, buttressing the bridge helix and severely constraining its mobility. wikipedia.orgnih.gov This restriction of the bridge helix is the primary structural basis for the inhibition of transcriptional elongation. researchgate.netresearchgate.net

The high-affinity binding of amatoxins to RNAP II is stabilized by a network of specific interactions, primarily hydrogen bonds. nih.govnih.gov In yeast RNAP II, a strong hydrogen bond forms between the hydroxyproline (B1673980) residue (Hyp2) of the toxin and the glutamic acid residue Glu-A822 of the Rpb1 subunit's bridge helix. nih.govresearchgate.net Other interactions involve the toxin's dihydroxyisoleucine residue and the Rpb1 residue Gln-A768. nih.gov

In mammalian RNAP II, additional interactions account for the significantly higher binding affinity. nih.gov These include:

A hydrogen bond between a serine residue (Ser782) and the hydroxyl group on the toxin's tryptophan ring. The corresponding residue in yeast is an alanine, which cannot form this bond. nih.gov

A hydrogen bond from an asparagine residue (Asn792) to the backbone of the 4,5-dihydroxyisoleucine in the toxin. nih.gov

These conserved and metazoan-specific interactions lock the toxin into its binding site, effectively immobilizing key components of the enzyme's translocation machinery. nih.gov

| Interacting Toxin Moiety (α-amanitin) | Interacting RNAP II Residue (Yeast/Mammalian) | Interaction Type | Reference |

|---|---|---|---|

| Hydroxyproline (Hyp2) | Glu-A822 (Rpb1) | Strong Hydrogen Bond | nih.govresearchgate.net |

| 4,5-dihydroxyisoleucine | Gln-A768 (Rpb1) | Indirect Hydrogen Bond | nih.gov |

| Tryptophan (indole hydroxyl) | Ser782 (Rpb1, Mammalian-specific) | Hydrogen Bond | nih.gov |

| 4,5-dihydroxyisoleucine (backbone) | Asn792 (Rpb1, Mammalian-specific) | Hydrogen Bond | nih.gov |

The binding of this compound to RNAP II does not inhibit the initial binding of the enzyme to DNA, the entry of nucleoside triphosphates (NTPs) to the active site, or even the formation of a single phosphodiester bond. wikipedia.orgnih.govacs.org Instead, its mechanism is a specific blockade of transcriptional elongation . ontosight.aiscispace.comresearchgate.netmdpi.com

The process of transcription involves the RNAP II enzyme moving along the DNA template, reading the genetic code, and synthesizing a complementary RNA strand. advancingrna.com After each nucleotide is added to the growing mRNA chain, the enzyme must move forward—or translocate—by one position to make the active site available for the next nucleotide. wikipedia.orgnih.gov The flexibility of the bridge helix is indispensable for this translocation step. wikipedia.org

By locking the bridge helix in a fixed position, this compound dramatically slows down the rate of translocation from several thousand nucleotides per minute to just a few. nih.gov This effectively halts the elongation of the mRNA transcript. scispace.comresearchgate.net Without the ability to move forward along the DNA, RNAP II is stalled, and the synthesis of new mRNA molecules ceases. uni-muenchen.demdpi.com

Downstream Cellular Consequences of Transcriptional Arrest

The inhibition of RNAP II and the resulting cessation of mRNA synthesis have catastrophic consequences for the cell. The inability to produce new mRNA means that the synthesis of all cellular proteins grinds to a halt. t3db.camdpi.com Since proteins and enzymes are vital for all cellular functions—including metabolism, structural integrity, and signaling—their depletion leads to a progressive breakdown of cellular homeostasis. scispace.comrsc.org This ultimately results in cell death, primarily through apoptosis (programmed cell death) and necrosis. rsc.orgmdpi.com Cells with high rates of metabolism and protein synthesis, such as hepatocytes in the liver and cells in the kidneys, are particularly vulnerable to the effects of amatoxins. wikipedia.orgwikipedia.orgscience.gov The binding of the toxin to the RPB1 subunit can also trigger its degradation, leading to the irreversible destruction of the RNAP II enzyme. nih.gov

Effects on Protein Synthesis Pathways

The inhibition of RNA Polymerase II by this compound is the initial event that triggers a cascade leading to the complete shutdown of protein synthesis. ontosight.aimdpi.com The process of protein synthesis involves two main stages: transcription and translation. numberanalytics.com this compound directly targets the transcription phase. By binding to RNAP II, it prevents the elongation of the mRNA chain, which means the genetic code from DNA cannot be transcribed. rsc.orgwikipedia.org Without new mRNA molecules, the cellular machinery for translation, the ribosomes, lack the necessary templates to build new proteins. nih.govtum.de This arrest of protein synthesis disrupts virtually all cellular functions, as enzymes, structural proteins, and regulatory proteins cannot be replenished, leading inevitably to cell death. nih.govnih.gov

Table 1: Pathway of this compound-Induced Inhibition of Protein Synthesis

| Step | Process | Consequence of this compound Action |

|---|---|---|

| 1 | Binding | This compound binds with high affinity to the RNA Polymerase II enzyme complex. wikipedia.orgwikipedia.org |

| 2 | Inhibition of Transcription | The binding event blocks the translocation of RNA Polymerase II along the DNA strand, halting mRNA synthesis. rsc.orgnih.gov |

| 3 | Cessation of mRNA Supply | The cell is deprived of new mRNA transcripts. mdpi.comnih.gov |

| 4 | Halt of Translation | Ribosomes lack the necessary mRNA templates to synthesize polypeptide chains. tum.de |

| 5 | Arrest of Protein Synthesis | The production of all essential proteins ceases, leading to a breakdown of cellular metabolism and function. nih.govnih.gov |

Induction of Cellular Apoptosis (Mechanism-Oriented Studies)

The cellular disruption caused by the inhibition of transcription by this compound ultimately triggers programmed cell death, or apoptosis. medchemexpress.comrsc.org This process is a regulated and controlled mechanism to eliminate damaged cells. The inhibition of RNAP II acts as a significant cellular stress signal that can initiate apoptosis through intrinsic pathways. mdpi.comteachmeanatomy.info

Mechanism-oriented studies, primarily on the closely related α-amanitin, have elucidated the molecular steps involved. The stress induced by transcriptional arrest can lead to the activation of the tumor suppressor protein p53. mdpi.com Activated p53 can then interact with and inhibit anti-apoptotic proteins from the Bcl-2 family (such as Bcl-2 and Bcl-xL). mdpi.commdpi.com This action allows pro-apoptotic Bcl-2 family proteins, like Bax and Bak, to permeabilize the outer mitochondrial membrane. mdpi.com This permeabilization results in the release of key apoptogenic factors from the mitochondria into the cytosol, most notably cytochrome c. mdpi.comwikipedia.org

Once in the cytosol, cytochrome c binds to the Apoptotic protease activating factor-1 (Apaf-1) and ATP, forming a complex known as the apoptosome. mdpi.comwikipedia.org The apoptosome then recruits and activates an initiator caspase, caspase-9. mdpi.com Active caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which then systematically dismantle the cell by degrading a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. mdpi.comwikipedia.orgmdpi.com Interestingly, in some cancer cell lines, this induction of apoptosis by transcription inhibitors has been shown to be independent of p53 status, suggesting alternative activation pathways may exist. researchgate.net

Table 2: Key Molecular Events in this compound-Induced Apoptosis

| Event | Key Molecules Involved | Description |

|---|---|---|

| Initiation Signal | This compound, RNA Polymerase II | Inhibition of transcription acts as a cellular stressor. mdpi.com |

| Stress Sensing | p53 | The tumor suppressor protein p53 is activated in response to cellular stress. mdpi.com |

| Mitochondrial Pathway Activation | Bcl-2 family proteins (Bax, Bak, Bcl-2) | p53 can modulate Bcl-2 family proteins to promote the release of mitochondrial intermembrane space proteins. mdpi.commdpi.com |

| Apoptosome Formation | Cytochrome c, Apaf-1, ATP, pro-caspase-9 | Released cytochrome c binds with Apaf-1 and ATP to recruit and activate caspase-9. mdpi.comwikipedia.org |

| Caspase Cascade | Caspase-9, Caspase-3 | Initiator caspase-9 activates executioner caspase-3. mdpi.commdpi.com |

| Execution Phase | Caspase-3, Cellular substrates | Activated caspase-3 cleaves critical cellular proteins, leading to controlled cell demolition. wikipedia.org |

Role in Cellular Oxidative Stress Responses

In addition to the direct inhibition of protein synthesis and subsequent induction of apoptosis, amatoxin toxicity is also linked to the induction of cellular oxidative stress. bibliotekanauki.plnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. promega.de This stress contributes significantly to the cellular damage observed in amatoxin poisoning, particularly in hepatocytes. bibliotekanauki.plnih.gov

Table 3: Research Findings on Amatoxin-Induced Oxidative Stress Markers

| Oxidative Stress Marker | Observed Effect | Tissue/Model System | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Significantly Increased | Mouse Liver | nih.gov |

| Superoxide Dismutase (SOD) | Significantly Increased | Mouse Liver & Kidney | researchgate.netnih.gov |

| Glutathione Peroxidase (GSH-Px) | Significantly Increased | Mouse Liver | nih.gov |

| Catalase (CAT) | Significantly Decreased | Mouse Liver | nih.gov |

| Total Oxidant Status (TOS) | Significantly Increased | Mouse Kidney | nih.gov |

| Total Antioxidant Status (TAS) | Significantly Decreased (at moderate/high doses) | Mouse Kidney | nih.gov |

Biosynthetic Pathways of Amaninamide

Ribosomal Synthesis of Precursor Peptides

The biosynthesis of amaninamide begins with the ribosomal synthesis of a linear precursor peptide. mdpi.comharvard.edu These precursors are encoded by a family of genes known as the "MSDIN" family, named for the conserved amino acid sequence (Methionine-Serine-Aspartate-Isoleucine-Asparagine) found at the beginning of the peptide. pnas.orgnih.govnih.gov In amanitin-producing fungi, such as those in the genera Amanita, Galerina, and Lepiota, the MSDIN gene family is responsible for producing the precursor peptides for a variety of cyclic peptides, including amatoxins and phallotoxins. mdpi.compnas.orgnih.govnih.gov

The precursor peptides are typically 34 to 37 amino acids in length. mdpi.comnih.gov They are composed of three distinct regions: a conserved leader peptide, a hypervariable "toxin" region that contains the core amino acid sequence of the final cyclic peptide, and a conserved downstream recognition sequence. researchgate.netcore.ac.uk The core toxin region is flanked by invariant proline residues, which are crucial for subsequent processing steps. core.ac.uknih.govnih.gov For example, the precursor for α-amanitin in Amanita bisporigera is a 35-amino acid proprotein encoded by the AMA1 gene. harvard.edunih.gov The diversity of cyclic peptides within a single mushroom species arises from the expression of multiple, distinct MSDIN genes. pnas.orgnih.gov

Table 1: Characteristics of Amanitin Precursor Peptides

| Feature | Description | Reference |

|---|---|---|

| Encoding Genes | MSDIN gene family | pnas.orgnih.gov |

| Precursor Length | 34-37 amino acids | mdpi.comnih.gov |

| Key Conserved Residues | Flanking Proline residues | core.ac.uknih.gov |

| Structure | Leader peptide, hypervariable toxin region, recognition sequence | researchgate.netcore.ac.uk |

Post-Translational Modification Enzymes and Mechanisms

Following ribosomal synthesis, the linear precursor peptide undergoes several critical post-translational modifications to yield the mature, biologically active this compound. These modifications are catalyzed by a suite of specialized enzymes. rsc.orgmdpi.com

The initial and crucial step in the maturation of the precursor peptide is its cleavage and subsequent macrocyclization. This process is catalyzed by a specialized prolyl oligopeptidase B (POPB). mdpi.comnih.govresearchgate.net This enzyme specifically recognizes and cleaves the precursor peptide at the two conserved proline residues that flank the toxin's core amino acid sequence. nih.govunl.eduwu.ac.th

The POPB enzyme is bifunctional, catalyzing both peptide bond hydrolysis and transpeptidation. mdpi.comnih.gov The process is not strongly processive; POPB first hydrolyzes the peptide bond at the N-terminal side of the toxin sequence, releasing the leader peptide and creating an intermediate. unl.edunih.gov Subsequently, it catalyzes a transpeptidation reaction at the second proline residue, which cleaves the C-terminal recognition sequence and simultaneously forms the cyclic peptide backbone. nih.govresearchgate.net The gene for this specialized POPB is found clustered with MSDIN genes in the genomes of amatoxin-producing fungi, and its expression is highly correlated with toxin production. pnas.orgnih.govnih.gov

After cyclization, the monocyclic peptide undergoes a series of hydroxylation reactions, which are critical for the final structure and activity of many amatoxins. pnas.orgcore.ac.uk this compound itself is characterized by the absence of a hydroxyl group on its tryptophan residue, distinguishing it from α-amanitin. wikipedia.orgnih.gov However, other hydroxylations, such as on proline and isoleucine residues, are characteristic features of the amatoxin family. nih.govresearchgate.netresearchgate.net

These hydroxylation reactions are catalyzed by specific oxygenase enzymes, such as cytochrome P450s (CYP450s) and flavin-containing monooxygenases (FMOs). pnas.org Research in Galerina marginata has identified genes for these enzymes, GmP450-29 and GmFMO1, located within the amanitin biosynthesis gene cluster. pnas.org Disruption of these genes leads to the production of amanitin analogues lacking specific hydroxylations, confirming their role in the biosynthetic pathway. pnas.org For instance, the absence of hydroxylation at the C-4 position of proline can drastically decrease the toxin's activity. pnas.org The less hydroxylated forms of amatoxins, such as this compound, are considered to be intermediates in the biosynthesis of more hydroxylated forms like α-amanitin. pnas.orgmdpi.com

A defining structural feature of all amatoxins, including this compound, is the internal cross-bridge between a tryptophan and a cysteine residue, forming a unique tryptathionine moiety. core.ac.uknih.govresearchgate.netnih.gov This cross-link is essential for the bicyclic structure and the high-affinity binding of amatoxins to their target, RNA polymerase II. researchgate.netnih.gov

The formation of this tryptathionine bridge is an oxidative enzymatic process. pnas.org Recent studies have implicated a flavin mono-oxygenase, FMO1, in catalyzing this critical cross-linking reaction. pnas.orggoogle.com The proposed mechanism involves the hydroxylation of the indole (B1671886) ring of tryptophan, which then reacts with the thiol group of the nearby cysteine residue to form the thioether bond. google.com This intramolecular cyclization creates the second ring of the bicyclic peptide structure. google.com Synthetic chemistry approaches, such as the Savige-Fontana reaction, have been developed to mimic this natural process to create tryptathionine linkages in the laboratory synthesis of amanitin analogues. ubc.canih.govscite.ai

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Reference |

|---|---|---|

| Prolyl Oligopeptidase B (POPB) | Cleavage of precursor peptide and macrocyclization (transpeptidation) | mdpi.comnih.gov |

| Cytochrome P450s (e.g., P450-29) | Hydroxylation of amino acid residues (e.g., proline) | pnas.org |

| Flavin-containing Monooxygenase (FMO1) | Formation of the tryptathionine cross-bridge and potentially hydroxylation | pnas.orggoogle.com |

Chemical Synthesis and Analog Development of Amaninamide

Challenges in De Novo Amaninamide Synthesis

The de novo synthesis of this compound is a formidable task fraught with numerous challenges. synthical.comresearchgate.net These challenges stem from the molecule's complex architecture, which includes a bicyclic structure, a unique tryptathionine thioether bridge, and several non-canonical amino acids. chemrxiv.orgharvard.eduresearchgate.net

Key synthetic obstacles include:

Synthesis of Non-Canonical Amino Acids: The structure of some amatoxins contains unusual, heavily oxidized amino acids like (2S,3R,4R)-4,5-dihydroxy-isoleucine (DHIle) and 6-hydroxy-tryptophan (6-Htp). harvard.edunih.govrsc.orglookchem.com The enantioselective synthesis of these building blocks in sufficient quantities is a major bottleneck. chemrxiv.orgacs.orgadvancedsciencenews.com

Tryptathionine Bridge Formation: The creation of the internal Cys-Trp crosslink, which forms the characteristic tryptathionine bridge, is a critical and non-trivial step. harvard.edu This requires specific strategies to achieve the desired intramolecular thioether linkage.

Macrocyclization: The formation of the two cyclic structures, the head-to-tail octapeptide macrolactam and the tryptathionine bridge, presents a significant challenge. nih.govlookchem.comgoogle.com

Diastereoselective Sulfoxidation: The thioether of the tryptathionine bridge in natural α-amanitin exists as the (R)-sulfoxide, which is significantly more toxic than the (S)-sulfoxide. nih.govrsc.orgrsc.org Achieving high diastereoselectivity in the oxidation of the thioether to the desired (R)-sulfoxide is a persistent challenge. harvard.edunih.govrsc.orgrsc.org Many synthetic efforts, therefore, opt for the thioether (S-deoxo) analogs to bypass this difficult step. harvard.edu

The first total synthesis of an this compound derivative was reported by Zanotti, Birr, and Wieland, which involved the synthesis of a linear octapeptide followed by the formation of the thioether bridge and subsequent macrolactamization. harvard.edulookchem.comnih.gov

Strategies for Total Synthesis

To overcome the challenges associated with this compound synthesis, various strategies have been developed, focusing on the efficient assembly of the linear peptide chain, the formation of the crucial tryptathionine bridge, and the final macrocyclizations.

The assembly of the linear octapeptide precursor is a foundational step in the total synthesis of this compound. Both solution-phase and solid-phase peptide synthesis (SPPS) approaches have been employed.

A convergent "5 + 1 + 2" strategy has been described for the synthesis of α-amanitin, which can be adapted for this compound. nih.govrsc.orglookchem.com This approach involves the initial synthesis of a pentapeptide containing the pre-formed tryptathionine linkage, which is then coupled with the remaining amino acid fragments. nih.govrsc.orglookchem.comnih.gov This convergent strategy, carried out entirely in the liquid phase, is considered suitable for larger-scale production. advancedsciencenews.comnih.gov

Another approach involves the linear assembly of the full octapeptide, often starting from an N-terminal 3a-hydroxypyrrolo[2,3-b]indole (Hpi) moiety, which is a precursor to the tryptophan involved in the tryptathionine bridge. scite.aiharvard.edulookchem.comresearchgate.net

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of the linear peptide precursor of this compound. harvard.eduubc.ca Standard Fmoc/tert-Bu SPPS has been successfully used to prepare the linear octapeptide precursor of an S-deoxo-amaninamide analog. ubc.caubc.ca

A key consideration for SPPS of amatoxins is the choice of a linker that is stable to the conditions required for the subsequent tryptathionine formation, which often involves treatment with neat trifluoroacetic acid (TFA). scite.airesearchgate.netubc.caubc.ca A tartrate-based linker has been identified as being stable under these conditions, allowing for the complete synthesis of an amanitin derivative on a solid support, including both tryptathionylation and macrolactamization. ubc.caubc.ca

The use of SPPS allows for the assembly of the entire octapeptide on resin, which can then be subjected to the key macrocyclization and thioether formation steps. harvard.edu

While this compound itself contains canonical amino acids in place of the more complex DHIle and 6-Htp found in α-amanitin, the synthesis of these unnatural amino acids is a central challenge in the broader field of amatoxin synthesis and the development of novel analogs. harvard.edunih.govrsc.orglookchem.com The development of scalable and efficient syntheses for these intermediates is crucial for producing sufficient quantities of amatoxin-based ADCs. synthical.comresearchgate.netchemrxiv.org

For (2S,3R,4R)-4,5-dihydroxy-isoleucine (DHIle):

A scalable, transition-metal-free synthesis has been reported, enabling the production of significant quantities of DHIle suitable for peptide synthesis. acs.orgnih.gov

An asymmetric Rh/Cu co-catalyzed allylation has been developed to produce a DHIle intermediate in high yield, enantiomeric excess, and diastereomeric ratio. synthical.comresearchgate.netchemrxiv.org This intermediate is then converted to DHIle through Sharpless asymmetric dihydroxylation. synthical.comresearchgate.netchemrxiv.org

A concise chemoenzymatic synthesis featuring two regio- and diastereoselective enzymatic C-H oxidations on L-isoleucine has also been explored. chemrxiv.org

An improved, scalable synthesis of DHIle has been developed that facilitates the production of a toxic, clickable α-amanitin analogue. nih.govresearchgate.net

For 6-hydroxytryptophan (6-Htp):

A scalable synthesis of 6-Htp has been a significant hurdle. synthical.comresearchgate.netchemrxiv.org

A dynamic kinetic resolution (DKR) route employing a chiral tridentate ligand has been developed for the synthesis of an N-protected 6-benzyloxy-L-tryptophan derivative. lookchem.comnih.gov

An efficient method for synthesizing (S)-6-Acetyloxy-N-tert-butoxycarbonyl-tryptophan with high enantiomeric purity has been developed using enantiomer-selective hydrogenation of an olefinic amino acid precursor with specific chiral catalysts. google.com

These advancements in the synthesis of unnatural amino acids are critical for the continued development of novel and potent this compound and other amatoxin analogs.

The formation of the bicyclic structure of this compound involves two key steps: the creation of the tryptathionine thioether bridge and the head-to-tail macrolactamization.

The Savige-Fontana reaction is a widely used method for forming the tryptathionine crosslink. scite.ainih.govrsc.orglookchem.comresearchgate.netubc.canih.gov This reaction involves the intramolecular cyclization of a linear peptide containing an N-terminal 3a-hydroxypyrrolo[2,3-b]indole (Hpi) moiety and a cysteine residue with a protected side chain (e.g., trityl). scite.aiharvard.edulookchem.comresearchgate.net Treatment with trifluoroacetic acid (TFA) simultaneously deprotects the cysteine and activates the Hpi moiety, leading to the formation of the thioether bond. scite.ailookchem.comnih.govresearchgate.net This reaction can be performed on the linear peptide before or after the macrolactamization step. scite.ailookchem.comresearchgate.net The Savige-Fontana reaction can also be performed on a solid support. researchgate.netubc.caubc.ca

The macrolactamization , or the formation of the peptide bond between the N- and C-termini of the linear octapeptide, is the second cyclization event. This is typically achieved using standard peptide coupling reagents. scite.ai In some synthetic strategies, the thioether formation is performed first to yield a monocyclic peptide, which then undergoes the final macrolactamization to form the bicyclic structure. scite.ailookchem.comresearchgate.net

The oxidation of the thioether in the tryptathionine bridge to a sulfoxide (B87167) introduces a new stereocenter. In α-amanitin, the naturally occurring (R)-sulfoxide is about eight times more toxic than the unnatural (S)-sulfoxide. nih.govrsc.org Achieving high diastereoselectivity in this oxidation step is a significant synthetic challenge. nih.govrsc.orgrsc.org

Several methods have been explored to achieve diastereoselective sulfoxidation:

Initial syntheses often resulted in a mixture of diastereomers that required separation. harvard.edu For instance, the oxidation of a bicyclic thioether with hydrogen peroxide in acetic acid yielded a separable mixture of the (R)- and (S)-sulfoxides. researchgate.net

More recent approaches have focused on developing highly diastereoselective methods. One such method involves the use of a titanium-based catalyst with a chiral ligand, such as L-DET, which has been shown to favor the formation of the desired (R)-sulfoxide. rsc.orgresearchgate.net

Another strategy involves the oxidation of a heptapeptide (B1575542) precursor before the final coupling and cyclization steps, which can also provide high diastereoselectivity. nih.govrsc.org

Peptide-catalyzed enantioselective oxidation of sulfides has also been reported, offering a potential avenue for controlling the stereochemistry of the sulfoxide. acs.orgnih.gov Computational modeling suggests that dual points of contact between a peptide catalyst and the substrate can lead to high enantioselectivity. acs.org

These advancements in diastereoselective sulfoxidation are crucial for the synthesis of amatoxin analogs with potencies comparable to the natural toxins.

Design and Synthesis of this compound Analogs and Derivatives

The chemical synthesis of this compound and its derivatives is a critical area of research, driven by the need to understand its mechanism of action and to develop new therapeutic agents. scite.ai Unlike α-amanitin, which is more abundant, this compound lacks the 6'-hydroxyl group on its tryptophan moiety. wikipedia.org This structural difference makes analogs of this compound more readily accessible through chemical synthesis. nih.gov The isolation of these compounds from their natural source, mushrooms, is a significant limiting factor for supply and for conducting detailed structure-activity relationship (SAR) studies. scite.ai Consequently, robust synthetic strategies are essential for generating a diverse pool of analogs. harvard.edu

Modifications for Investigating Structure-Activity Relationships

The synthesis of this compound analogs has been a key strategy for elucidating the structural features essential for its toxicity and interaction with RNA polymerase II (RNAP II). harvard.edu Early synthetic efforts focused on creating derivatives by modifying the amino acid residues and the tryptathionine bridge. nih.govharvard.edu

A common approach involves the synthesis of bicyclic octapeptide thioethers, which can then be oxidized to the corresponding sulfoxides. nih.gov This process typically starts with a linear octapeptide precursor, which undergoes an intramolecular Savige-Fontana reaction to form the characteristic indolylthioether bridge, followed by a final macrolactamization step to close the second ring. nih.govresearchgate.net This methodology allows for the systematic replacement of amino acid residues to probe their importance. For instance, the synthesis of an analog replacing the (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle) at position 3 with a simple isoleucine (Ile) was instrumental in demonstrating the critical role of the dihydroxy- functionality for maximal potency. scite.ainih.gov

Development of Fluorescently Labeled this compound Analogs

To better study the interactions of this compound with its biological targets and to develop high-throughput screening assays, fluorescently labeled analogs have been developed. ubc.ca One method involves incorporating a fluorescently labeled amino acid, such as a protected lysine (B10760008) derivative, into the peptide sequence during synthesis on a solid support. ubc.ca This results in a fluorescent resin that can be used to track the peptide.

Another innovative approach leverages the discovery of a protein/peptide crosslinking reaction that inherently introduces fluorescent properties. This has been applied to the synthesis of amanitin analogues featuring fluorescent isoindole crosslinks. google.com This method involves cyclizing linear peptide precursors containing a cysteine residue, which results in MSH analogs with these fluorescent staples. google.com Such strategies are invaluable for visualizing the molecule's localization and binding within cellular systems.

Exploration of Chemical Functionalization Sites

Identifying suitable sites for chemical modification on the this compound molecule is crucial for applications such as antibody-drug conjugates (ADCs). scite.airsc.org While the parent compound α-amanitin offers several handles for conjugation, including the δ-hydroxyl of DHIle and the 6'-hydroxyl of tryptophan, this compound lacks the latter. wikipedia.orgrsc.org

For this compound and its close analogs, functionalization has been explored at several positions:

Amino Acid 1 (Asparagine): The γ-carboxyl group of the asparagine side chain can be a site for modification. rsc.org

Amino Acid 3 (Dihydroxyisoleucine): The δ-hydroxyl group of the DHIle residue is a potential conjugation handle. rsc.org

Indole (B1671886) Moiety: While this compound lacks the 6'-OH group, other positions on the tryptophan indole ring have been explored for introducing functional groups in related analogs. For example, derivatives with a 6'-amino group have been synthesized. google.com

S-Deoxy Variants: The creation of S-deoxy and 6'-deoxy double variants offers increased stability and presents alternative sites for chemical manipulation. google.com

These functionalization strategies are essential for attaching this compound to targeting moieties like antibodies, thereby directing its potent cytotoxic activity specifically to cancer cells. scite.ai

Structure-Activity Relationship (SAR) Studies for RNAP II Inhibition

Structure-activity relationship (SAR) studies have been pivotal in identifying the key molecular determinants responsible for the potent inhibition of RNA polymerase II by this compound and its analogs. rsc.org

Influence of Specific Residue Substitutions on Potency

The specific amino acids that constitute the bicyclic peptide structure are critical for its biological activity. Modifications at key positions have revealed their distinct contributions to RNAP II binding and inhibition.

Position 3 (Isoleucine derivative): The γ-hydroxyisoleucine side chain at position 3 is crucial for optimal binding to RNAP II. nih.gov An analog where this residue is replaced by a simple isoleucine (Ile³-amaninamide) exhibits a significantly weaker inhibitory effect, with a concentration of 10⁻⁶ M required for 50% inhibition of RNAP II. nih.govnih.gov Similarly, S-deoxo-[Ile³]-amaninamide was found to be 32 times less potent than α-amanitin. scite.ai The stereochemistry of the hydroxyl group at the γ-carbon is also critical; an analog with an (R)-configuration at this position showed a weak inhibitory effect comparable to the non-hydroxylated isoleucine version, indicating that the natural (S)-configuration is a prerequisite for high toxicity. nih.gov

Position 2 (Proline derivative): The proline residue at position 2 also plays a role in maintaining the toxin's active conformation. The synthesis of Pro²-Ile³-S-deoxo-amaninamide and its epimer Pro²-D-allo-Ile³-S-deoxo-amaninamide showed that while a change in the turn structure from βI to βII had a large effect on CD spectra, it had a relatively minor impact on the in vitro bioactivity. soton.ac.uk

Position 4 (Tryptophan): this compound itself is a natural analog of α-amanitin, differing by the absence of a hydroxyl group at the 6' position of the tryptophan indole ring. wikipedia.org This modification reduces its toxicity to about 25-50% of that of α-amanitin, highlighting the moderate importance of this hydroxyl group for potency. rsc.org

The following table summarizes the impact of various residue substitutions on the inhibitory activity of this compound analogs.

| Analog Name | Modification | Reported Inhibitory Potency (Relative to Parent Toxin) | Reference(s) |

| This compound | Lacks 6'-OH on Trp (vs. α-amanitin) | 25-50% as toxic as α-amanitin | rsc.org |

| Ile³-amaninamide | DHIle at position 3 replaced by Isoleucine | Ki of ~1 µM (significantly weaker) | nih.gov |

| S-deoxo-[γ(R)-hydroxy-Ile³]-amaninamide | (S)-OH at γ-carbon of Ile³ replaced by (R)-OH | Weak inhibition, similar to Ile³ analog | nih.gov |

| S-deoxo-[Ile³]-amaninamide | DHIle replaced by Ile; S-deoxy | Ki 32 times higher than α-amanitin | scite.ai |

| S-deoxo-[Pro², Ile³]-amaninamide | DHIle replaced by Ile; Hyp replaced by Pro | Ki 880 times higher than α-amanitin | scite.ai |

Impact of Sulfoxide Stereochemistry on Biological Activity

The tryptathionine bridge, which contains a sulfoxide, is a defining feature of the amatoxins. The stereochemistry of this sulfoxide has a profound impact on the molecule's biological activity. rsc.org

The naturally occurring and more toxic amatoxins possess the (R)-sulfoxide configuration. rsc.orgrsc.org Oxidation of the thioether precursor of an this compound analog typically yields both the (R)- and (S)-sulfoxide diastereomers, which can be separated chromatographically. nih.govnih.gov Invariably, the (S)-sulfoxide diastereomer is significantly less potent as an inhibitor of RNAP II. rsc.orgrsc.org

For instance, the (S)-sulfoxide of Ile³-amaninamide has an inhibition constant (Ki) that is approximately five times higher than its (R)-sulfoxide counterpart. nih.gov In the closely related α-amanitin series, the unnatural (S)-sulfoxide shows an 8-fold reduction in potency compared to the natural (R)-sulfoxide. rsc.org While the structural basis for this dramatic difference in activity is not fully understood, it remains a consistent and critical finding in the SAR of amatoxins. rsc.org Interestingly, the corresponding thioether (S-deoxy) and sulfone derivatives often retain significant inhibitory activity, sometimes on par with the (R)-sulfoxide. harvard.edu

The table below details the influence of sulfoxide stereochemistry on the potency of this compound and related analogs.

| Compound | Sulfoxide Stereochemistry | Relative Potency/Activity | Reference(s) |

| Ile³-amaninamide (R)-sulfoxide | R | Ki ~ 10⁻⁶ M | nih.gov |

| Ile³-amaninamide (S)-sulfoxide | S | ~5-fold less potent than (R)-sulfoxide | nih.gov |

| α-Amanitin (R)-sulfoxide | R | Natural, highly potent form | rsc.org |

| α-Amanitin (S)-sulfoxide | S | 8-fold reduced potency vs. (R)-sulfoxide | rsc.org |

| 5′-hydroxy-6′-deoxy-amanitin (R)-sulfoxide | R | High toxicity (IC₅₀ = 11 nM) | rsc.org |

| 5′-hydroxy-6′-deoxy-amanitin (S)-sulfoxide | S | Greatly reduced activity (Ki = 710 nM) | rsc.org |

Advanced Analytical Methodologies for Amaninamide Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amatoxins, including amaninamide. It is frequently employed in a reversed-phase (RP-HPLC) configuration, which separates compounds based on their hydrophobicity. mdpi.comoup.com This method is crucial for isolating individual toxins from crude mushroom extracts or biological samples. mdpi.com

HPLC with UV Detection (HPLC-UV, HPLC-DAD)

HPLC coupled with an Ultraviolet (UV) detector is a widely used method for the determination of amatoxins. oup.com The amatoxins possess a unique UV absorbance profile due to the presence of a tryptophan moiety in their structure. Detection is often performed at specific wavelengths, such as 295 nm or 305 nm, to maximize sensitivity and selectivity. nih.gov A Diode-Array Detector (DAD), also known as a Photodiode-Array (PDA) detector, enhances this capability by capturing the entire UV spectrum for each peak, which aids in the identification and purity assessment of the compounds. mdpi.comnih.gov

The choice of detection wavelength is critical; for instance, compounds with a 6-hydroxylated tryptophan derivative, like α-amanitin, exhibit stronger absorbance at 305 nm compared to 295 nm. In contrast, this compound, which lacks this hydroxylation, shows a higher absorbance at 295 nm than at 305 nm. mdpi.comresearcher.life This spectral difference is a key characteristic used for its identification in a mixture of amatoxins. mdpi.com

Methodologies often involve a C18 reversed-phase column and a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) in a gradient or isocratic elution. mdpi.comoup.com

Table 1: HPLC-UV/DAD Method Parameters for Amatoxin Analysis

| Parameter | Description | Source(s) |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.comoup.com |

| Column | C18 (e.g., 150 mm × 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Aqueous ammonium acetate (B1210297) (e.g., 0.02 M, pH 5.0) and acetonitrile | mdpi.com |

| Detection | UV or Diode-Array Detector (DAD) | mdpi.comoup.com |

| Wavelengths | 295 nm and 305 nm for monitoring and differentiation | nih.govmdpi.com |

HPLC with Electrochemical Detection (HPLC-EC)

HPLC with Electrochemical Detection (EC) offers an alternative with high specificity and sensitivity for easily oxidizable compounds like some amatoxins. nih.gov This technique is particularly attractive due to the relatively low cost and high robustness of EC detectors. nih.gov The detection relies on applying a specific potential and measuring the current generated by the oxidation or reduction of the analyte.

For amatoxin analysis, an oxidation potential is applied. For example, a potential of +0.600 V (vs. Ag/AgCl) has been used for the simultaneous detection of α- and β-amanitin. nih.gov Studies have shown that even lower potentials, such as +0.350 V, can provide sufficient sensitivity and selectivity for detecting α-amanitin in biological samples. nih.gov The combination of HPLC with both UV and EC detectors in series can significantly improve the specificity of the analytical method. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of this compound and other amatoxins. mdpi.comnih.gov This technique combines the superior separation capabilities of HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) with the high sensitivity and specificity of mass spectrometry. mdpi.comresearchgate.net UHPLC systems, utilizing columns with smaller particle sizes, offer faster analysis times and improved resolution compared to conventional HPLC. mdpi.comresearchgate.net

LC-MS/MS methods are essential for analyzing toxins at very low concentrations in complex matrices such as human plasma, serum, and urine. mdpi.comresearchgate.net The technique is capable of detecting amatoxins at levels as low as the sub-ng/mL range. researchgate.net Due to potential matrix effects, especially in biological samples, the use of an appropriate internal standard, such as an isotopically labeled analog (e.g., ¹⁵N₁₀-α-amanitin), is crucial for accurate quantification. nih.gov Various mass analyzers are employed, including triple quadrupole (QqQ) for targeted quantification and high-resolution mass spectrometry (HRMS) systems like Time-of-Flight (TOF) for accurate mass measurements. nih.govmdpi.comresearchgate.net

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry is indispensable for the structural elucidation and confirmation of this compound. It provides precise molecular weight information and fragmentation patterns that serve as a fingerprint for the molecule.

Ionization Techniques (e.g., Fast Atom Bombardment (FAB), Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI))

Several ionization techniques are used to convert the non-volatile peptide toxins into gas-phase ions for mass analysis.

Electrospray Ionization (ESI): This is the most common ionization source coupled with LC for amatoxin analysis. mdpi.commdpi.comresearchgate.net ESI is a soft ionization technique that generates protonated molecules (e.g., [M+H]⁺) with minimal fragmentation, making it ideal for analyzing large, thermally labile molecules like peptides. dal.capharmafocuseurope.com It is suitable for polar compounds soluble in common LC solvents. dal.ca Analysis is typically performed in positive ion mode. mdpi.commdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is well-suited for high molecular weight compounds, including peptides. bitesizebio.com In MALDI, the analyte is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the analyte, often as singly charged ions. bitesizebio.com MALDI coupled with a Time-of-Flight (TOF) analyzer (MALDI-TOF) has been applied to the analysis of amatoxins. researchgate.netnih.gov

Fast Atom Bombardment (FAB): FAB is an older ionization technique that has been used in the structural characterization of synthetic this compound analogs. nih.gov It involves bombarding the sample, which is dissolved in a non-volatile matrix like glycerol, with a high-energy beam of atoms (e.g., Xenon). bitesizebio.com While largely superseded by ESI and MALDI, its use in historical studies is noteworthy. nih.gov

Applications in Structural Characterization and Identification of Analogs

Mass spectrometry is a critical tool for identifying this compound in various fungal species and for characterizing its structural analogs.

Researchers have used HPLC-MS to identify this compound in mushroom species such as Lepiota brunneoincarnata, Amanita virosa, and Amanita exitialis. mdpi.comtandfonline.comtandfonline.com The identification is based on matching the retention time and the observed mass-to-charge ratio with that of a known standard or previously reported data. For example, a compound with the mass of this compound was identified in extracts of A. virosa and L. brunneoincarnata. mdpi.comresearcher.life

Furthermore, MS techniques have been instrumental in the discovery and characterization of new or isomeric forms of amatoxins. For instance, a study on Lepiota venenata identified an analog of amanin (B14720708), termed "amanin II," which had the same mass as amanin but a different chromatographic elution time. tandfonline.comnih.gov The synthesis of this compound analogs and their subsequent oxidation products, the (R)- and (S)-sulfoxides, were characterized using FAB-MS and other spectroscopic methods. nih.gov More recent work on the synthesis of this compound analogs has employed HPLC-MS to analyze and identify cycloisomers, demonstrating the complexity of amatoxin chemistry and the power of mass spectrometry in resolving it. chemrxiv.org

Table 2: Identified Amatoxins in Select Fungal Species via Mass Spectrometry

| Fungal Species | Identified Amatoxins Including this compound and Analogs | Source(s) |

| Lepiota brunneoincarnata | α-Amanitin, β-Amanitin, Amanin, This compound | mdpi.comtandfonline.comnih.gov |

| Lepiota venenata | α-Amanitin, Amanin II (Amanin analog) | tandfonline.comnih.gov |

| Amanita virosa | α-Amanitin, This compound , Phallacidin, Phalloidin | mdpi.comresearcher.life |

| Amanita exitialis | α-Amanitin, β-Amanitin, This compound , Phallacidin, Phallisacin, Desoxoviroidin | tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of this compound and its derivatives.

Conformation Elucidation using NMR

Studies on synthetic analogues like S-deoxy-(Ile³)-(D-Ala⁷)-amaninamide have demonstrated that their conformation in solution closely resembles that of naturally occurring amatoxins like β-amanitin, which helps to explain their inhibitory activity towards RNA polymerase B. nih.gov The combination of NOESY and rotating-frame Overhauser effect spectroscopy (ROESY), alongside molecular dynamics calculations, has been effectively used to determine the structure of rigid synthetic bicycle peptides analogous to natural amatoxins. nih.gov This approach has been applied to both biologically active and inactive analogues, providing insights into the structural basis of their activity. nih.gov For instance, the lack of activity in S-deoxo-Ile³-Ala⁵-amaninamide was attributed to the masking of the tryptophan ring by the methyl group of L-Ala, rather than significant conformational changes. nih.gov

Structural Analysis of Synthetic Products and Intermediates

NMR spectroscopy is indispensable for verifying the structure of synthetic this compound analogues and their intermediates. researchgate.net During the synthesis of amanitin analogues, NMR, in conjunction with other techniques, is used to characterize the final products and any isomers that may form. researchgate.netchemrxiv.org For example, in the synthesis of Ile³-S-deoxo-amaninamide, two isomers were identified with identical molecular masses but distinct NMR and CD spectra, indicating different three-dimensional structures. chemrxiv.org The analysis of chemical shifts in the amide region of ¹H-¹H-TOCSY NMR spectra is particularly useful for differentiating between such isomers. chemrxiv.org Furthermore, temperature coefficient measurements for the amide NH protons can provide information about hydrogen bonding patterns, which are critical for maintaining the peptide's conformation. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules like this compound in solution. jascoinc.comnih.gov It measures the differential absorption of left and right circularly polarized light, which is sensitive to the molecule's conformation. jascoinc.com

CD spectra of this compound analogues can reveal significant information about their conformational states. scilit.com For instance, the synthesis of Pro²-Ile³-S-deoxo-amaninamide and its epimer, Pro²-D-allo-Ile³-S-deoxo-amaninamide, yielded two compounds with markedly different CD spectra. researchgate.net The natural analogue exhibited a βI-turn, while the epimer showed a βII-turn, explaining the large spectral variations. researchgate.net Similarly, the formation of different isomers during the synthesis of Ile³-S-deoxo-amaninamide resulted in opposite Cotton effects in their CD spectra, confirming the presence of distinct conformers. chemrxiv.org For one isomer, a positive Cotton effect was observed between 210 nm and 230 nm, consistent with the natural conformer. chemrxiv.org These studies highlight the sensitivity of CD spectroscopy to subtle conformational changes induced by modifications in the amino acid sequence or stereochemistry.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the positions of atoms and the nature of chemical bonds. wikipedia.org

The crystal structure of S-deoxo[Ile³]this compound, a nontoxic synthetic analogue, was determined by single-crystal X-ray diffraction. acs.org The analysis revealed a monoclinic crystal system with space group P2₁ and provided precise cell dimensions. acs.org The structure was solved using molecular replacement methods and refined to a high degree of accuracy. acs.org This detailed structural information confirmed the bicyclic octapeptide framework held in a compact conformation by six intramolecular hydrogen bonds. acs.org X-ray crystallography has also been instrumental in confirming the structures of different isomers of this compound analogues produced during synthesis, providing unambiguous evidence for their stereochemistry and conformation in the solid state. researchgate.netchemrxiv.org For example, the crystal structure of an epimer of Pro²-Ile³-S-deoxo-amaninamide confirmed the presence of a βII-turn, which was different from the βI-turn found in the natural toxin. researchgate.net

Research Applications and Broader Scientific Implications

Amaninamide as a Biochemical Probe for Transcriptional Regulation

This compound serves as a highly specific biochemical probe for investigating transcriptional regulation. openaccessjournals.comnih.gov Its primary mechanism of action is the potent and selective inhibition of RNA polymerase II (Pol II), a crucial enzyme in the synthesis of mRNA. ontosight.aimedchemexpress.comwikidoc.org By binding tightly to Pol II, this compound effectively halts the transcription of protein-coding genes, allowing researchers to study the consequences of transcriptional arrest on various cellular processes. scitepress.net This inhibitory effect is not observed with RNA polymerase I or III, highlighting the specificity of this compound and its analogs for Pol II. nih.gov This selectivity makes it an excellent tool to dissect the roles of Pol II-mediated transcription in complex regulatory networks.

The interaction between amatoxins, including this compound, and RNA polymerase II is very tight, with a dissociation constant (KD) in the nanomolar range, indicating a strong and stable binding. google.com This strong interaction allows for the effective shutdown of transcription, enabling researchers to probe the downstream effects on gene expression and cellular function. The use of this compound and its derivatives as biochemical probes has been instrumental in elucidating the intricate mechanisms that govern gene expression at the transcriptional level.

Investigation of Eukaryotic Gene Expression Mechanisms

This approach has been crucial in understanding the lifecycle of mRNA molecules, from their synthesis and processing to their eventual degradation. Furthermore, by observing the cellular response to the cessation of transcription, scientists can gain insights into the complex interplay between transcription and other cellular processes. The use of this compound helps to unravel the regulatory networks that control gene expression and maintain cellular homeostasis. ista.ac.at

Role in Cellular Biology Research

In the broader context of cellular biology, this compound is utilized to explore a variety of cellular phenomena. uct.ac.zarwth-aachen.de Its ability to induce a rapid halt in protein synthesis, as a direct consequence of mRNA depletion, allows for the study of processes that are dependent on the continuous production of new proteins. ontosight.aiwikidoc.org This includes research into cell cycle progression, cell signaling pathways, and apoptosis (programmed cell death).

For instance, by inhibiting transcription with this compound, researchers can investigate whether a particular cellular event requires the synthesis of new proteins or if it can proceed with the existing protein machinery. This has been particularly useful in dissecting the molecular mechanisms underlying cellular responses to various stimuli and stresses. The application of this compound in cellular biology research provides valuable insights into the dynamic nature of the cell and its ability to respond to changes in its environment. mdpi.com

Studies on Fungal Toxin Distribution and Mycology

This compound is naturally produced by certain species of fungi, and its study is therefore integral to the fields of mycology and fungal toxin research. mdpi.com Research in this area focuses on understanding the distribution of this compound and other amatoxins across different fungal species and even within different parts of a single mushroom. mdpi.commdpi.com

Recent studies utilizing liquid chromatography combined with mass spectrometry have allowed for detailed profiling of amatoxins in various mushroom species. mdpi.comosti.gov For example, this compound has been detected in species such as Amanita virosa and Lepiota brunneoincarnata. mdpi.comosti.govnih.gov Understanding the distribution of these toxins is crucial for taxonomic classification, assessing the toxic potential of different mushroom species, and studying the evolutionary and ecological roles of these compounds in fungi. pnas.orgmsu.edu

Table 1: Distribution of Selected Amatoxins in Fungal Species

| Fungal Species | α-Amanitin | β-Amanitin | Amanin (B14720708) | This compound | γ-Amanitin |

|---|---|---|---|---|---|

| Amanita phalloides (Italian isolate) | Present | Present | Present | Not Detected | Not Detected |

| Amanita phalloides (Californian isolate) | Present | Present | Present | Not Detected | Not Detected |

| Amanita virosa | Present | Not Detected | Not Detected | Present | Not Detected |

| Lepiota brunneoincarnata | Present | Present | Present | Present | Not Detected |

| Lepiota josserandii | Present | Not Detected | Not Detected | Not Detected | Present |

| Galerina marginata | Present | Not Detected | Not Detected | Not Detected | Present |

Data sourced from studies utilizing liquid chromatography-mass spectrometry. mdpi.comosti.gov

Development of this compound-Based Research Tools (e.g., for targeted inhibition studies in non-clinical models)

The potent and specific inhibitory activity of this compound against RNA polymerase II has spurred the development of various research tools. researchgate.net Due to the absence of a hydroxyl group on its tryptophan moiety, this compound and its analogs are often more synthetically accessible than α-amanitin. nih.govscite.ai This has facilitated the synthesis of a range of derivatives for structure-activity relationship studies and the creation of targeted inhibitors. nih.govacs.org

Researchers have synthesized various analogs of this compound to investigate how modifications to its structure affect its biological activity. nih.govacs.orgchemrxiv.org These studies are crucial for understanding the molecular interactions between the toxin and RNA polymerase II. Furthermore, this compound and its derivatives can be conjugated to other molecules, such as biotin, to create affinity probes for isolating and studying RNA polymerase II and its associated complexes. mpg.de The development of such tools is vital for advancing our understanding of transcription and for creating new avenues for research in non-clinical models. scite.ai

Future Directions in this compound Research

The field of this compound research continues to evolve, with ongoing efforts to improve its synthesis and explore new applications.

A significant challenge in the broader application of this compound and other amatoxins has been their limited availability from natural sources and the complexity of their chemical synthesis. chemrxiv.orgresearchgate.net However, recent breakthroughs have led to the development of scalable and practical total syntheses of this compound and α-amanitin. chemrxiv.orgresearchgate.netsynthical.com These new synthetic strategies have dramatically improved the yields and made it possible to produce these complex molecules on a multigram scale. chemrxiv.orgresearchgate.net

These advances in scalable synthesis are pivotal for the future of this compound research. chemrxiv.orgresearchgate.net They not only provide a reliable supply of the compound for basic research but also open up possibilities for the development of new this compound-based tools and therapeutics. The ability to produce larger quantities of this compound and its analogs will undoubtedly accelerate research into its mechanism of action and its potential applications.

Exploration of Novel Analogs with Tailored Research Properties

The synthesis of this compound analogs is a significant area of research, driven by the need for molecules with specific properties for various scientific applications. scite.ainih.gov Due to the absence of a 6-hydroxy group on its tryptophan moiety, this compound and its derivatives are more synthetically accessible than other amatoxins like α-amanitin. scite.ainih.gov This has facilitated the creation of a range of analogs, allowing researchers to probe the structure-activity relationships that govern the toxicity and binding affinity of these compounds. nih.govacs.org

Early synthetic efforts focused on creating bicyclic octapeptide thioethers. nih.gov These syntheses often start from linear octapeptides which then undergo intramolecular thioether formation and subsequent cyclization. scite.ai More recent advancements have led to the development of scalable, multigram total syntheses of this compound, a significant step forward that helps to address the supply challenges for amanitin-based research. researchgate.netchemrxiv.org

Researchers have also explored the creation of analogs with altered amino acid residues to investigate the impact on conformation and bioactivity. For instance, analogs of S-deoxo-amaninamide have been synthesized with l-Ala, d-Ala, or Gly in place of the original amino acid at position 3. acs.org These studies have revealed that even subtle changes can lead to significant differences in their circular dichroism (CD) spectra, indicating distinct conformational preferences. acs.org

Furthermore, the development of solid-phase synthesis methodologies has opened the door to creating libraries of amanitin-inspired compounds. ubc.ca This approach allows for the systematic modification of the peptide backbone and the introduction of various functional groups, paving the way for the discovery of novel analogs with tailored properties for specific research or therapeutic purposes. ubc.caresearchgate.net

Table 1: Examples of Synthesized this compound Analogs and their Research Focus

| Analog Name | Modification | Research Focus |

| Bicyclic octapeptide thioethers | Thioether linkage | Initial synthetic accessibility and structure-activity relationships. scite.ainih.gov |

| Pro2‐Ile3‐S‐deoxo‐this compound | Deoxygenation and specific amino acid sequence | Investigating conformation, toxicity, and structure-activity relationships. researchgate.net |

| Pro2‐D‐allo‐Ile3‐S‐deoxo‐this compound | Epimerization at Ile3 | Understanding the impact of stereochemistry on conformation and bioactivity. researchgate.net |

| S-deoxo-Xaa3-amaninamide (Xaa = l-Ala, d-Ala, Gly) | Amino acid substitution at position 3 | Examining the role of specific residues on peptide conformation. acs.org |

| 5′-hydroxy-6′-deoxo-amanitin | Hydroxylation at a different position | Probing the importance of the 6'-hydroxyl group for biological activity. rsc.org |

| Pro2-Glu3-S-deoxo-amaninamide | Amino acid substitution and solid-phase synthesis | Development of solid-phase synthesis for creating libraries of analogs. ubc.ca |

Deeper Elucidation of RNAP II Interaction Dynamics

This compound, like other amatoxins, exerts its potent biological effects by inhibiting RNA polymerase II (RNAP II), a crucial enzyme responsible for transcribing DNA into messenger RNA (mRNA). wikipedia.orgrsc.org This inhibition effectively halts protein synthesis, leading to cell death. rsc.org The high affinity and specificity of this interaction have made amatoxins invaluable tools for studying the mechanisms of transcription. rsc.org

The interaction between amatoxins and RNAP II is complex and involves multiple contact points. The hydroxyl groups on the side chains of the amatoxin molecule play a role in this binding. rsc.org The absence of the hydroxyl group on the tryptophan residue in this compound, compared to α-amanitin, alters its UV absorption spectrum but does not eliminate its toxicity, highlighting the nuanced nature of the structure-activity relationship. wikipedia.org

The inhibitory effect of amatoxins on RNAP II is not limited to actively dividing cells, making them useful for studying cellular processes in a wide range of cell states. rsc.org This property is particularly relevant in cancer research, where targeting both proliferating and quiescent cancer cells is a significant challenge. rsc.org

Computational and Modeling Approaches

Computational methods have become indispensable tools for investigating the structure, dynamics, and interactions of complex biomolecules like this compound. researchgate.net Molecular dynamics (MD) simulations, in particular, have been employed to explore the conformational landscape of this compound and its analogs in solution. acs.orgbiorxiv.org

These simulations can provide detailed information about the flexibility of the peptide backbone, the stability of different conformations, and the influence of solvent on the molecule's structure. researchgate.net For example, MD simulations have been used to study the conformational differences between isomers of this compound analogs, helping to explain experimental observations from techniques like NMR and CD spectroscopy. acs.orgresearchgate.net

Modeling studies have also been crucial in understanding the phenomenon of "ansamers," which are conformational isomers that arise from the fixed position of the tryptathionine bridge relative to the macrolactam ring. researchgate.net Computational approaches have helped to define the different possible arrangements (P- and M-ansamers) and to predict their relative stabilities. biorxiv.orgresearchgate.net

Furthermore, computational models are used to predict the binding of this compound and its analogs to RNAP II. bibliotekanauki.pl By docking different analogs into the known structure of the RNAP II active site, researchers can generate hypotheses about the key interactions that determine binding affinity and inhibitory potency. These computational predictions can then guide the design of new analogs with improved or altered properties. researchgate.net The use of machine learning in conjunction with experimental data is also emerging as a powerful approach to design artificial environments for protein synthesis and to understand the complex interplay of factors that govern molecular interactions. researchgate.net

常见问题

Q. What experimental methods are recommended for structural elucidation of Amaninamide and its analogs?

this compound’s structure (R1 = H, R2 = NH₂) can be characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is essential. Comparative studies with α-amanitin (R1 = OH, R2 = NH₂) and β-amanitin (R1 = OH, R2 = OH) should include tabulated data on retention times, fragmentation patterns, and spectroscopic shifts to validate structural differences .

Q. How can this compound be detected and quantified in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) to isolate this compound from matrices like plasma or tissue homogenates.

- Method validation : Calibration curves (linear range: 0.1–100 ng/mL), limits of detection (LOD < 0.05 ng/mL), and recovery rates (>85%) must be reported .

- Internal standards : Use deuterated analogs (e.g., D₃-Amaninamide) to correct for matrix effects .

Q. What preliminary assays are used to assess this compound’s cytotoxicity?

- In vitro : Conduct MTT assays on human hepatocyte lines (e.g., HepG2) with IC₅₀ calculations. Include positive controls (e.g., α-amanitin) and negative controls (untreated cells) .

- Dose-response curves : Use logarithmic concentrations (0.1–100 μM) to capture dynamic range. Statistical significance (p < 0.05) must be validated via ANOVA .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported toxicity mechanisms?

Conflicting data (e.g., RNA polymerase II inhibition vs. mitochondrial toxicity) require:

Q. What challenges arise in synthesizing this compound analogs, and how can they be mitigated?

Key synthesis hurdles include:

- Cyclic peptide formation : Optimize microwave-assisted solid-phase peptide synthesis (SPPS) with HATU/DIPEA coupling reagents.

- Thioether bridge stability : Monitor oxidation states via Raman spectroscopy and use inert atmospheres during purification .

- Impurity profiling : If reference standards for byproducts are unavailable, justify synthesis purity (>95%) using orthogonal techniques (HPLC, HRMS) .

Q. How can analytical methods for this compound be optimized for complex matrices (e.g., plant extracts)?

- Matrix effect reduction : Employ dispersive SPE with C18 and graphitized carbon black to remove interferents.

- Chromatographic optimization : Use a biphenyl column (2.6 μm, 100 Å) with gradient elution (0.1% formic acid in H₂O/MeOH) to resolve this compound from co-eluting compounds .

Q. What strategies ensure reproducibility in this compound’s bioactivity studies?

Q. How do structural modifications (e.g., R1/R2 substitutions) impact this compound’s bioactivity?

- SAR studies : Synthesize analogs with systematic substitutions (e.g., R1 = F, CH₃; R2 = OH, SH).

- Computational modeling : Perform molecular docking to predict binding affinities to RNA polymerase II. Validate predictions with in vitro inhibition assays .

Methodological Considerations

- Data presentation : Large datasets (e.g., NMR spectra, cytotoxicity screens) should be archived in supplementary materials, with processed data (means ± SD) in main figures .

- Ethical reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

For further guidance on experimental design or statistical analysis, consult protocols from Medicinal Chemistry Research and EMA’s impurity assessment guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。